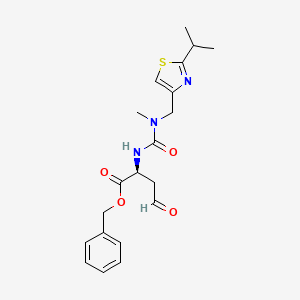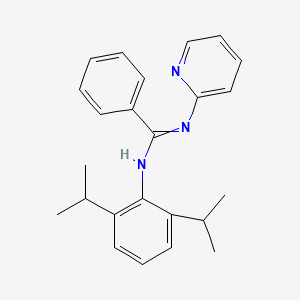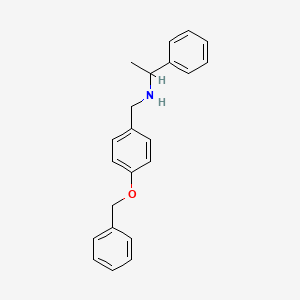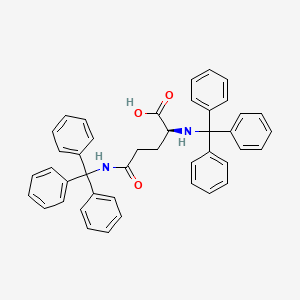
benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate typically involves multi-step organic reactions. The starting materials may include benzyl alcohol, isopropylthiazole, and various urea derivatives. Common synthetic routes may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Attachment of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.
Urea formation: Reaction of isocyanates with amines to form the urea linkage.
Final esterification: Condensation of the carboxylic acid with an alcohol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent, particularly as an enzyme inhibitor.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate would depend on its specific biological target. Generally, such compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets could include proteases, kinases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(3-((2-methylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
- Benzyl (S)-2-(3-((2-ethylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate
Uniqueness
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate is unique due to the presence of the isopropyl group on the thiazole ring, which may confer specific steric and electronic properties that affect its reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H25N3O4S/c1-14(2)18-21-16(13-28-18)11-23(3)20(26)22-17(9-10-24)19(25)27-12-15-7-5-4-6-8-15/h4-8,10,13-14,17H,9,11-12H2,1-3H3,(H,22,26)/t17-/m0/s1 |
InChI Key |
VLVOLXOEKZDRFY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CC=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CC=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)


![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)



![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
